3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207051-86-2
VCID: VC4445768
InChI: InChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide

CAS No.: 1207051-86-2

Cat. No.: VC4445768

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide - 1207051-86-2

Specification

CAS No. 1207051-86-2
Molecular Formula C14H16N2OS
Molecular Weight 260.36
IUPAC Name 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide
Standard InChI InChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17)
Standard InChI Key AIXPSPPSOJFIFU-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide, reflects its IUPAC nomenclature, with the benzamide core substituted at the 3-position by a dimethylamino group (-N(CH₃)₂) and the amide nitrogen bonded to a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₄H₁₆N₂OS, corresponding to a molecular weight of 260.36 g/mol .

Molecular Geometry and Electronic Configuration

The planar benzamide core facilitates π-π stacking interactions, while the dimethylamino group introduces electron-donating effects that modulate electronic density distribution. The thiophene ring, a five-membered aromatic system with one sulfur atom, contributes polarizability and potential for hydrophobic interactions. Quantum mechanical calculations on analogous structures suggest that the dimethylamino group adopts a trigonal pyramidal geometry, inducing slight distortion in the benzamide plane .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1207051-86-2
Molecular FormulaC₁₄H₁₆N₂OS
Exact Mass260.0984 g/mol
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2
Topological Polar Surface Area61.6 Ų (calculated)

Synthesis and Structural Characterization

Synthetic routes to 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide typically involve amide bond formation between 3-(dimethylamino)benzoic acid derivatives and thiophen-3-ylmethanamine.

Stepwise Synthesis Protocol

  • Activation of Carboxylic Acid: 3-(Dimethylamino)benzoic acid is activated using coupling agents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

  • Amine Coupling: Thiophen-3-ylmethanamine is added to the activated intermediate, facilitating nucleophilic acyl substitution.

  • Purification: Crude product is purified via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) to yield the target compound .

Reaction yield typically ranges from 65–75%, with purity confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

  • LogP: ~2.1 (moderate lipophilicity)

  • Water Solubility: ~0.1 mg/mL (low)

  • pKa: 8.2 (basic dimethylamino group)

The thiophene moiety enhances membrane permeability compared to purely aromatic benzamides, as evidenced by parallel artificial membrane permeability assays (PAMPA) on related compounds .

Industrial and Material Science Applications

The compound’s conjugated system and sulfur atom make it a candidate for:

  • Organic Semiconductors: Thiophene derivatives are widely used in organic field-effect transistors (OFETs) due to high charge carrier mobility .

  • Fluorescent Probes: Benzamide-thiophene hybrids exhibit solvatochromic shifts, enabling applications in chemical sensing .

Comparative Analysis with Structural Analogs

Versus N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide

The naphthalene sulfonamide derivative shows stronger fluorescence quantum yield (Φ = 0.78 vs. ~0.2 for benzamides), making it superior for optical applications .

Future Research Directions

  • Pharmacokinetic Profiling: In vitro ADMET studies to assess metabolic stability and cytochrome P450 interactions.

  • Crystallographic Analysis: X-ray diffraction to resolve three-dimensional conformation and supramolecular packing.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize target affinity and selectivity.

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